N-[(2R,3S)-2-(2-methoxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Description
N-[(2R,3S)-2-(2-methoxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide is a compound of significant interest in various scientific fields. Its complex structure, characterized by the presence of multiple functional groups including an oxane ring, a pyrazole ring, and a carboxamide group, contributes to its versatility and wide range of applications.
Properties
IUPAC Name |
N-[(2R,3S)-2-(2-methoxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-11(2)14-10-15(22-21-14)18(23)20-13-5-4-8-25-17(13)12-6-7-19-16(9-12)24-3/h6-7,9-11,13,17H,4-5,8H2,1-3H3,(H,20,23)(H,21,22)/t13-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCLAGUILFPPAM-SUMWQHHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NC2CCCOC2C3=CC(=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N[C@H]2CCCO[C@@H]2C3=CC(=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R,3S)-2-(2-methoxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide typically involves a multi-step process:
Formation of the oxane ring: : This step may involve the use of specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.
Incorporation of the methoxypyridin group: : Often achieved through a nucleophilic substitution reaction.
Assembly of the pyrazole ring: : Utilizing condensation reactions with appropriate reagents.
Coupling to form the final compound: : Involves linking the pre-synthesized segments under conditions that favor amide bond formation.
Industrial Production Methods
Industrial production may utilize more scalable methods, often involving continuous flow chemistry to enhance yield and purity. This may include automated systems for precise control over reaction parameters and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the methoxypyridin group.
Reduction: : The carboxamide group is a potential site for reduction under specific conditions.
Substitution: : The oxane ring may participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminum hydride or sodium borohydride.
Substitution: : Various nucleophiles or electrophiles, depending on the specific reaction targeted.
Major Products
Reactions involving N-[(2R,3S)-2-(2-methoxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide often yield products that maintain the core structure but with modifications at specific sites, such as hydroxylated or alkylated derivatives.
Scientific Research Applications
Chemistry
Used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
Investigated for its potential interactions with biological macromolecules, serving as a model compound in enzymatic studies.
Medicine
Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities, although specific applications are still under research.
Industry
Utilized in the production of specialized materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action involves its ability to interact with specific molecular targets, possibly through hydrogen bonding, hydrophobic interactions, and electronic effects. It may modulate the activity of enzymes or receptors, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-[(2R,3S)-2-(2-hydroxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
N-[(2R,3S)-2-(2-aminopyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide
Uniqueness
What sets N-[(2R,3S)-2-(2-methoxypyridin-4-yl)oxan-3-yl]-5-propan-2-yl-1H-pyrazole-3-carboxamide apart is its methoxypyridin moiety, which can significantly influence its chemical properties and biological activities, potentially making it more suitable for specific applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
